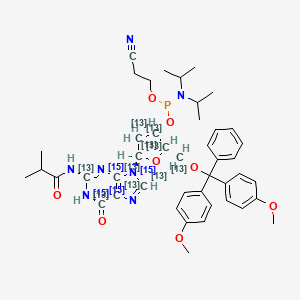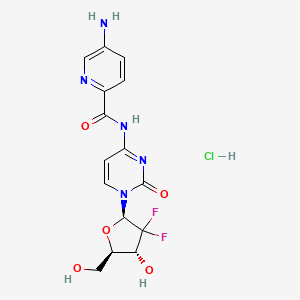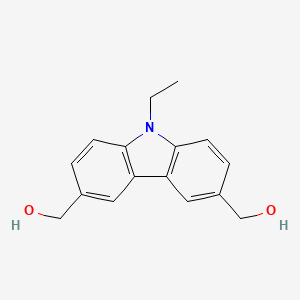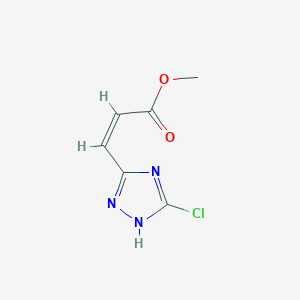![molecular formula C10H20N2O2Si B13909228 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is a chemical compound with the molecular formula C10H20N2O2Si It is known for its unique structural features, which include a pyrazole ring substituted with a methoxy group and a trimethylsilyl-ethoxy-methyl group
Métodos De Preparación
The synthesis of 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole typically involves the reaction of 4-methoxy-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.
Substitution: The trimethylsilyl-ethoxy-methyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with certain biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, where its unique properties can enhance performance.
Mecanismo De Acción
The mechanism by which 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar compounds to 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole include:
- 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole
- 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole
- 4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-triazole
These compounds share the core structure of a heterocyclic ring substituted with a methoxy group and a trimethylsilyl-ethoxy-methyl group. the differences in the heterocyclic ring (pyrazole, pyrrole, imidazole, triazole) can lead to variations in their chemical reactivity and biological activity. This compound is unique in its specific combination of functional groups, which can confer distinct properties and applications.
Propiedades
Fórmula molecular |
C10H20N2O2Si |
|---|---|
Peso molecular |
228.36 g/mol |
Nombre IUPAC |
2-[(4-methoxypyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H20N2O2Si/c1-13-10-7-11-12(8-10)9-14-5-6-15(2,3)4/h7-8H,5-6,9H2,1-4H3 |
Clave InChI |
WNLYAIXITOMSKZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN(N=C1)COCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride](/img/structure/B13909145.png)
![(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid](/img/structure/B13909157.png)


![N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13909184.png)

![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)


![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)


![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
